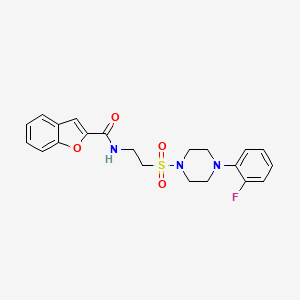

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Description

This compound features a benzofuran-2-carboxamide core linked to a sulfonylethyl chain substituted with a 4-(2-fluorophenyl)piperazine group. The sulfonyl group is a hallmark of sulfonamide derivatives, often associated with enzyme inhibition or receptor antagonism .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S/c22-17-6-2-3-7-18(17)24-10-12-25(13-11-24)30(27,28)14-9-23-21(26)20-15-16-5-1-4-8-19(16)29-20/h1-8,15H,9-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOZBWWTXNUOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the benzofuran ring . The piperazine moiety is introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine, followed by sulfonylation using a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

The compound differs from analogs in the and 2 (e.g., compounds 2e, 2f, 2t) primarily in its substitution patterns:

- Substituent on Piperazine/Piperidine : The target compound uses a 2-fluorophenyl group on the piperazine nitrogen, whereas analogs like 2e and 2f feature bulkier substituents (e.g., tert-butyl or biphenyl) on piperidine or aromatic systems .

- Benzofuran vs. Dihydrobenzofuran : Compound 2t in contains a dihydrobenzofuran scaffold, introducing stereochemical complexity absent in the target compound .

Key Observations :

- The tert-butyl group in 2e improved yield (75%) compared to the biphenyl analog 2f (66%), likely due to reduced steric hindrance during synthesis .

- The dihydrobenzofuran in 2t resulted in a lower yield (32%), possibly due to challenges in stereochemical control during ring formation .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

Solubility and Bioavailability

- Lipophilicity : The fluorophenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to 2e (tert-butyl: clogP ~4.2) and 2f (biphenyl: clogP ~5.1), suggesting a balance between membrane permeability and aqueous solubility.

- Metabolic Stability : Piperazine derivatives generally exhibit moderate metabolic stability, whereas the tert-butyl group in 2e may slow oxidative metabolism .

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several key components:

- Piperazine Ring : Provides structural stability and potential interaction sites with biological targets.

- Fluorophenyl Group : Enhances lipophilicity and binding affinity to receptors.

- Sulfonamide Linkage : Increases the compound's ability to interact with various enzymes and receptors.

- Benzofuran Moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- G-Protein-Coupled Receptors (GPCRs) : It may act as an agonist or antagonist, influencing various signaling pathways related to neurotransmission and hormonal regulation.

- Enzymatic Inhibition : The sulfonamide group allows for the inhibition of certain enzymes involved in inflammatory processes and cancer progression, potentially leading to anti-inflammatory and anti-cancer effects.

Molecular Targets and Pathways

| Target Type | Potential Targets | Biological Effect |

|---|---|---|

| Receptors | GPCRs, Ion Channels | Modulation of neurotransmission |

| Enzymes | Cyclooxygenases, Kinases | Anti-inflammatory effects |

| Pathways | Apoptosis, Cell Proliferation | Induction of apoptosis in cancer cells |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry results demonstrated that treatment with the compound led to increased apoptotic cell populations in MCF cell lines, suggesting its potential as a therapeutic agent against breast cancer .

Anti-Inflammatory Effects

The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests its potential use in treating inflammatory diseases. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on MCF cell lines revealed an IC50 value of approximately 25 µM for inducing apoptosis, highlighting its potency as an anti-cancer agent .

- Animal Models : In vivo experiments using tumor-bearing mice demonstrated significant tumor growth suppression when treated with this compound compared to control groups.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a viable candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.